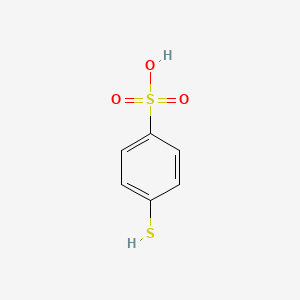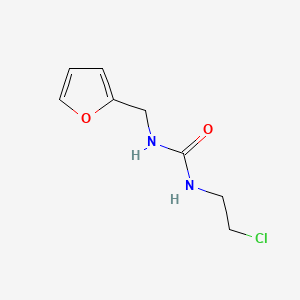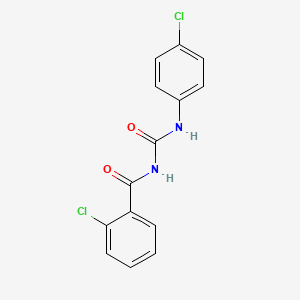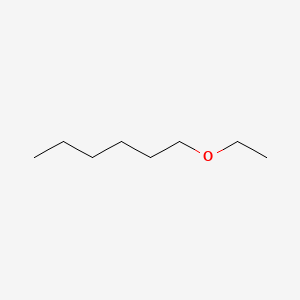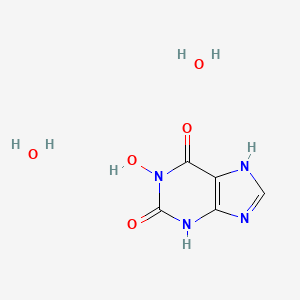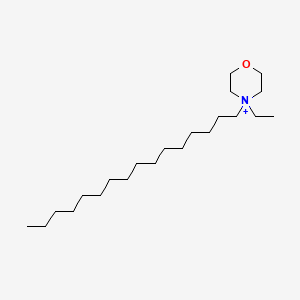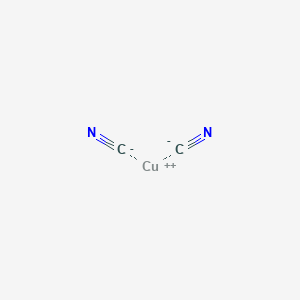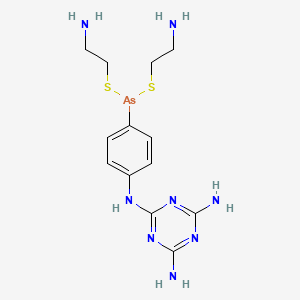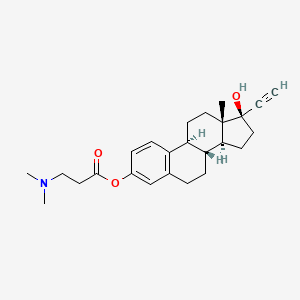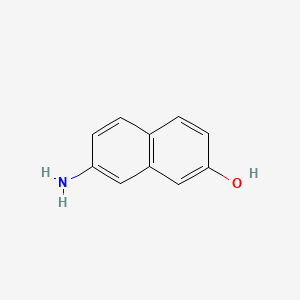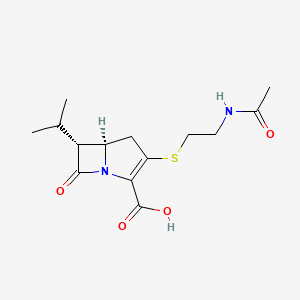
Antibiotic PS 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PS-6 is a member of carbapenems.
Scientific Research Applications
Antimicrobial Photodynamic Therapy (aPDT)
aPDT Mechanisms : aPDT is a promising approach against pathogens resistant to common antibiotics and antiseptics. It involves activating a non-toxic molecule (photosensitizer, PS) with visible light, generating reactive oxygen species that kill bacteria via oxidative burst. This method is effective without inducing resistance and is subject to extensive in vitro research for clinical application (Cieplik et al., 2018).
Efficacy Against Various Bacteria : Studies show that aPDT, using different photosensitizers like methylene blue, chlorin-e6, or curcumin, is effective in eliminating gram-positive bacteria. The efficacy varies among bacterial species, indicating the potential for targeted treatment (de Annunzio et al., 2018).
Influence of Bacterial Growth Phase and Slime : Research indicates that the effectiveness of aPDT can vary depending on the bacterial growth phase and the presence of extracellular slime. This suggests the need for tailored aPDT approaches based on the specific characteristics of the bacterial infection (Gad et al., 2004).
Benzylidene Cyclopentanone PSs : The study of benzylidene cyclopentanone-based photosensitizers in aPDT reveals significant differences in bacterial binding/uptake abilities and aPDT effects, indicating the potential for tailored aPDT strategies based on PS chemical structures (Fang et al., 2016).
Antibacterial Photodynamic Therapy
New Approaches and Effectiveness : Recent advancements in antibacterial photodynamic therapy have demonstrated its potential as an effective alternative to traditional antibiotic treatments, particularly against antibiotic-resistant strains. This approach has been explored for various bacteria, including Gram-negative species (Sperandio et al., 2013).
Bacterial Inactivation and Biofilms : Research has focused on the potential of aPDT for inactivating biofilms formed by oral key pathogens. This approach is particularly relevant in dentistry to address periodontal, endodontic, or mucosal topical infections caused by bacterial or yeast biofilms (Cieplik et al., 2014).
Photodynamic Therapy for Infectious Diseases : Photodynamic therapy using non-toxic dyes (PS) and light has shown effectiveness in killing pathogenic microorganisms in vitro. Its application in treating infections in animal models or patients is an area of ongoing development (Hamblin & Hasan, 2004).
properties
CAS RN |
72615-19-1 |
|---|---|
Product Name |
Antibiotic PS 6 |
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
(5R,6R)-3-(2-acetamidoethylsulfanyl)-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4S/c1-7(2)11-9-6-10(21-5-4-15-8(3)17)12(14(19)20)16(9)13(11)18/h7,9,11H,4-6H2,1-3H3,(H,15,17)(H,19,20)/t9-,11-/m1/s1 |
InChI Key |
SUMQHCXEWHRKGG-MWLCHTKSSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
SMILES |
CC(C)C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
Canonical SMILES |
CC(C)C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
Other CAS RN |
72615-19-1 |
synonyms |
DL-erythro-1-phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol PS 6 PS-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



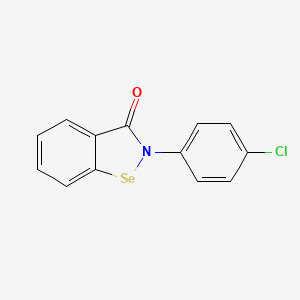
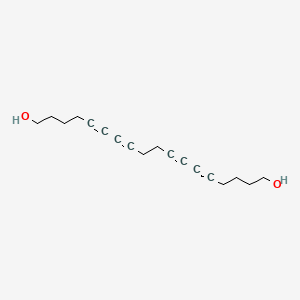
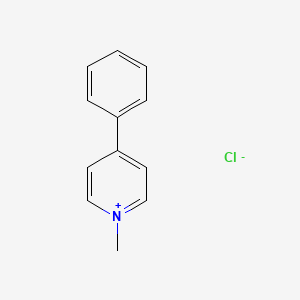
![2-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1202542.png)
